molecular formula C20H25N5O2 B262087 N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine

Número de catálogo B262087
Peso molecular: 367.4 g/mol
Clave InChI: AMGSQNPDMNOXBS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine, also known as EMA-401, is a novel drug candidate that has gained significant attention in recent years due to its potential therapeutic applications. EMA-401 is a small molecule that acts as a highly selective inhibitor of the voltage-gated sodium channel Nav1.7, which is primarily expressed in the peripheral nervous system.

Mecanismo De Acción

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine acts as a highly selective inhibitor of the Nav1.7 sodium channel, which is primarily expressed in the peripheral nervous system. By inhibiting Nav1.7, this compound reduces the transmission of pain signals, thereby providing effective pain relief. This compound has been shown to be highly effective in preclinical models of chronic pain, including neuropathic pain and inflammatory pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce pain sensitivity in a dose-dependent manner. This compound has also been shown to reduce the release of pro-inflammatory cytokines, which are known to play a role in the development of chronic pain. In addition, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine as a research tool is its highly selective inhibition of Nav1.7. This selectivity allows for the investigation of the role of Nav1.7 in pain signaling without the confounding effects of non-specific sodium channel inhibition. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to maintain effective concentrations in vivo.

Direcciones Futuras

There are a number of future directions for the research and development of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine. One potential application is in the treatment of chronic pain, particularly neuropathic pain and inflammatory pain. This compound may also have potential applications in the treatment of other conditions, such as epilepsy and migraine. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of more potent and selective Nav1.7 inhibitors may lead to the discovery of new drugs with even greater therapeutic potential.

Métodos De Síntesis

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine was first synthesized by a team of researchers at the University of Sydney led by Professor Maree Smith. The synthesis of this compound involves a series of chemical reactions, including the coupling of 3-ethoxy-4-bromobenzyl chloride with 1-phenyltetrazole, followed by the addition of 2-methylpropan-1-amine to yield the final product. The synthesis of this compound is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.

Aplicaciones Científicas De Investigación

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine has been the subject of extensive scientific research due to its potential therapeutic applications. The primary focus of research has been on the drug's ability to selectively inhibit Nav1.7, which is a key target for the treatment of chronic pain. Nav1.7 is primarily expressed in the peripheral nervous system and plays a critical role in the transmission of pain signals. By selectively inhibiting Nav1.7, this compound has the potential to provide effective pain relief without the side effects associated with traditional pain medications.

Propiedades

Fórmula molecular

C20H25N5O2

Peso molecular

367.4 g/mol

Nombre IUPAC

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C20H25N5O2/c1-4-26-19-12-16(14-21-13-15(2)3)10-11-18(19)27-20-22-23-24-25(20)17-8-6-5-7-9-17/h5-12,15,21H,4,13-14H2,1-3H3

Clave InChI

AMGSQNPDMNOXBS-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCC(C)C)OC2=NN=NN2C3=CC=CC=C3

SMILES canónico

CCOC1=C(C=CC(=C1)CNCC(C)C)OC2=NN=NN2C3=CC=CC=C3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.